N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide
Description
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide is a complex organic compound that features a chromene ring fused with a pyridine ring
Properties
IUPAC Name |
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-19-9-13(6-7-15(19)21)16(22)18-17(10-20)8-12-4-2-3-5-14(12)23-11-17/h2-7,9,20H,8,10-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYJMGLOENBDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NC2(CC3=CC=CC=C3OC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene ring through a cyclization reaction of a suitable precursor. The pyridine ring is then constructed through a series of condensation reactions, and the final product is obtained by coupling the chromene and pyridine intermediates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chromene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Scientific Research Applications
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The chromene and pyridine rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide: shares structural similarities with other chromene and pyridine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of the chromene and pyridine rings, along with the hydroxymethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
